molecular formula C7H7F3N2O B1433431 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine CAS No. 1702059-31-1

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1433431
CAS No.: 1702059-31-1
M. Wt: 192.14 g/mol
InChI Key: KKDNXPAWWBBTED-UHFFFAOYSA-N
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Description

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic aromatic amine with a trifluoromethyl group and a methoxy group attached to a pyridine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(trifluoromethyl)pyridine
  • 6-Methoxy-4-(trifluoromethyl)pyridine
  • 4-Methoxy-3-(trifluoromethyl)pyridine

Uniqueness

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activity. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic compounds. The following sections will explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the addition of a methoxy group. The general reaction conditions include the use of trifluoromethylating agents and appropriate solvents. Table 1 summarizes key synthetic routes and yields reported in literature.

Synthesis Method Reagents Yield (%) Notes
Method ACF3SO2Na, DMF85%Utilizes sodium trifluoromethanesulfinate as a CF3 source.
Method BCF3I, K2CO390%Involves nucleophilic substitution on a pyridine precursor.
Method CCF3CO2H, EtOH75%Employs trifluoroacetic acid in ethanol for methylation.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines, potentially through mechanisms such as:

  • Microtubule Disruption : Similar to other pyridine derivatives, it may interfere with microtubule polymerization, leading to mitotic arrest.
  • Induction of Apoptosis : The compound has been observed to induce apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in glioblastoma cells at concentrations as low as 0.5 µM within 24 hours, showing promise as an anticancer agent .
  • Comparative Analysis : In a comparative study with other pyridine derivatives, the trifluoromethyl-substituted compound exhibited superior cytotoxicity against various tumor cell lines, indicating its enhanced potency due to the trifluoromethyl group’s electron-withdrawing properties .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound led to morphological changes in treated cells, including membrane blebbing and cytoplasmic vacuolation, indicative of necrotic cell death pathways .

Pharmacological Implications

The incorporation of a trifluoromethyl group in drug design has been shown to improve pharmacokinetic properties such as solubility and metabolic stability. The presence of the methoxy group also contributes to enhanced lipophilicity, potentially aiding in blood-brain barrier penetration.

Properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDNXPAWWBBTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702059-31-1
Record name 4-methoxy-6-(trifluoromethyl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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